1,4-Benzenedithiol (1,4-BDT) is a rigid, fully conjugated, bifunctional aromatic linker characterized by two thiol groups positioned at the para (1,4) locations of a benzene ring. This specific geometry makes it a standard building block for molecular electronics, conductive self-assembled monolayers (SAMs), and coordination polymers. Unlike aliphatic dithiols that act as insulating barriers, 1,4-BDT provides a highly conductive, low-resistance pathway for electron transport due to the continuous pi-conjugation extending from the sulfur anchors across the aromatic core [1]. In procurement and material selection, 1,4-BDT is prioritized when a process requires strictly linear bridging between metal surfaces, rigid cross-linking in polymer synthesis, or strong electronic coupling in nanoparticle networks.
Substituting 1,4-benzenedithiol with its structural isomers or aliphatic analogs fundamentally disrupts both binding geometry and electronic performance. The ortho isomer (1,2-benzenedithiol) strongly favors bidentate chelation to a single metal atom, preventing the formation of linear bridges between distinct electrodes or polymer nodes [1]. The meta isomer (1,3-benzenedithiol) introduces destructive quantum interference, which severely suppresses charge transport across the molecule [1]. Furthermore, substituting with 1,4-benzenedimethanethiol (which adds methylene spacers) breaks the pi-conjugation, transforming a conductive molecular wire into an electrical insulator[2]. Consequently, buyers cannot substitute 1,4-BDT with other benzenedithiols or aliphatic dithiols without compromising bridging capability and electrical conductance.
When establishing conductive pathways between metal electrodes, maintaining pi-conjugation is critical. Single-molecule break junction measurements demonstrate that 1,4-benzenedithiol achieves a fundamental conductance of 0.011 G0. In contrast, 1,4-benzenedimethanethiol, which contains methylene spacers that break the conjugation, exhibits a conductance of only 0.0006 G0 [1].
| Evidence Dimension | Single-molecule conductance (G0 = 2e^2/h) |
| Target Compound Data | 0.011 G0 (1,4-Benzenedithiol) |
| Comparator Or Baseline | 0.0006 G0 (1,4-Benzenedimethanethiol) |
| Quantified Difference | >18-fold higher conductance for the fully conjugated 1,4-BDT |
| Conditions | STM break junction measurements on Au electrodes |
Procurement for conductive SAMs or molecular wires must specify 1,4-BDT to ensure low-resistance electron transport, as aliphatic spacers destroy conductivity.
The positional isomerism of benzenedithiols dictates their ability to bridge two surfaces. Experimental junction formation studies on gold electrodes revealed that 1,4-benzenedithiol readily forms stable single-molecule bridging junctions. Conversely, 1,2-benzenedithiol (ortho-substituted) failed entirely to form bridging junctions, as the proximity of the thiol groups forces bidentate chelation to a single surface or metal atom [1].
| Evidence Dimension | Bridging junction formation capability |
| Target Compound Data | Forms stable bridging junctions (1,4-BDT) |
| Comparator Or Baseline | No junctions formed; exclusive chelation (1,2-BDT) |
| Quantified Difference | Absolute functional divergence (bridging vs. chelation) |
| Conditions | STM break junction technique in solution |
For synthesizing coordination polymers or cross-linking nanoparticles, buyers must select the 1,4-isomer to guarantee linear bridging and prevent localized chelation.
In bio-pumping and nanoparticle charging applications, the choice of dithiol linker heavily dictates the tunneling barrier. Electrochemical studies of charge transport through self-assembled monolayers on gold electrodes show that 1,4-benzenedithiol yields an interfacial resistance of approximately 2.2 × 10^7 Ω. A long aliphatic linker, 1,9-nonanedithiol, yields a significantly higher resistance of 5.0 × 10^8 Ω [1].
| Evidence Dimension | Interfacial electrical resistance |
| Target Compound Data | ~2.2 × 10^7 Ω (1,4-Benzenedithiol) |
| Comparator Or Baseline | ~5.0 × 10^8 Ω (1,9-Nonanedithiol) |
| Quantified Difference | ~22-fold lower resistance for 1,4-BDT |
| Conditions | Charge transport through molecules self-assembled onto gold electrodes |
Engineers designing electrochemical sensors or conductive nanoparticle films should procure 1,4-BDT to minimize the tunneling barrier and maximize signal transduction.
Due to its exceptionally low tunneling resistance and high conductance compared to aliphatic dithiols, 1,4-BDT is prioritized for functionalizing gold electrodes in electrochemical biosensors. It ensures efficient electron transfer between the electrode and bound redox-active enzymes or nanoparticles [1].
Because 1,4-BDT exclusively forms linear bridges rather than chelating single metal centers (unlike 1,2-BDT), it is heavily procured as a rigid, conjugated linker in the synthesis of 1D, 2D, and 3D coordination polymers and conductive MOFs [2].
1,4-BDT remains the benchmark molecule for single-molecule electronic junctions. Its para-substitution enables constructive quantum interference and continuous pi-conjugation, providing >18-fold higher conductance than methylene-spaced analogs, making it essential for nanoscale circuit design[3].
Corrosive;Irritant